molecular formula C7H3ClFNO4 B2848481 4-Chloro-3-fluoro-5-nitrobenzoic acid CAS No. 1804879-14-8

4-Chloro-3-fluoro-5-nitrobenzoic acid

Cat. No. B2848481
CAS RN: 1804879-14-8
M. Wt: 219.55
InChI Key: OTJZEAGZIMBMFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-fluoro-5-nitrobenzoic acid is a chemical compound with the molecular formula C7H3ClFNO4 . It is a very useful precursor and is used as a reagent in the synthesis of 6-Hydroxy Albaconazole, which is a metabolite of Albaconazole, an antifungal agent as neuroprotectant .


Synthesis Analysis

The synthesis of structurally diverse benzimidazole integrated benzoxazole and benzothiazoles has been developed using 4-fluoro-3-nitrobenzoic acid . In a multi-step synthetic sequence, 4-fluoro-3-nitrobenzoic acid was converted into benzimidazole bis-heterocycles, via the intermediacy of benzimidazole linked ortho-chloro amines .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-fluoro-5-nitrobenzoic acid can be represented by the InChI code: 1S/C7H3ClFNO4/c8-5-2-1-4 (7 (10)11)3-6 (5)9 (12)13/h1-3H, (H,10,11) and the InChI key is OTJZEAGZIMBMFE-UHFFFAOYSA-N .


Chemical Reactions Analysis

The amphiphilic reactivity of the intermediate benzimidazole linked ortho-chloro amines was designed to achieve the title compounds by the reaction of various acid chlorides and isothiocyanates in a single step through the in situ formation of ortho-chloro anilides and thioureas under microwave irradiation .


Physical And Chemical Properties Analysis

4-Chloro-3-fluoro-5-nitrobenzoic acid is an off-white powder . The molecular weight of the compound is 219.56 .

Scientific Research Applications

Co-crystals with Caffeine

4-Chloro-3-fluoro-5-nitrobenzoic acid has been used in the synthesis of co-crystals with caffeine . These co-crystals adopt a range of structures, including two-dimensional flat layer, corrugated layer, and 3D interlocked structures . The series of crystals allowed researchers to establish a structure–mechanical property relationship .

Mechanism of Bending in Co-crystals

The compound has been used in the study of the mechanism of bending in co-crystals of caffeine and 4-chloro-3-nitrobenzoic acid . The bending mechanism involves a combination of molecular rotation and movement to form the necessary compression and expansion upon bending .

Preparation of Novel Benzimidazoles

4-Chloro-3-fluoro-5-nitrobenzoic acid has been used as a starting reagent in the preparation of novel benzimidazoles . These benzimidazoles have shown antimycobacterial activity .

Preparation of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitors

The compound has been used in the preparation of a series of novel acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors . These inhibitors contain a benzimidazole core structure .

Synthesis of Benzimidazole Integrated Benzoxazole and Benzothiazoles

4-Chloro-3-fluoro-5-nitrobenzoic acid has been used in an efficient, facile synthesis of structurally diverse benzimidazole integrated benzoxazole and benzothiazoles . This multi-step synthetic sequence involves the conversion of 4-fluoro-3-nitrobenzoic acid into benzimidazole bis-heterocycles .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-3-fluoro-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO4/c8-6-4(9)1-3(7(11)12)2-5(6)10(13)14/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJZEAGZIMBMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.